

Application of TT-OAD2 free base in high-throughput screening.

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Compound of Interest		
Compound Name:	TT-OAD2 free base	
Cat. No.:	B8750764	Get Quote

Application of TT-OAD2 Free Base in High-Throughput Screening

For Researchers, Scientists, and Drug Development Professionals

Introduction

TT-OAD2 free base is a potent and selective non-peptide agonist of the Glucagon-Like Peptide-1 Receptor (GLP-1R), a critical target in the treatment of type 2 diabetes and obesity. [1][2] With a reported EC50 of 5 nM, TT-OAD2 offers a valuable tool for high-throughput screening (HTS) campaigns aimed at discovering novel GLP-1R modulators.[1][2] A key characteristic of TT-OAD2 is its biased agonism; it preferentially activates the Gs/cAMP signaling pathway while exhibiting minimal to no activity in recruiting β-arrestin or stimulating intracellular calcium mobilization and ERK1/2 phosphorylation.[1][3][4] This biased signaling profile may offer therapeutic advantages, potentially reducing the side effects associated with balanced GLP-1R agonists.[5]

These application notes provide detailed protocols for utilizing **TT-OAD2** free base as a reference compound in a comprehensive HTS workflow. The workflow is designed to identify novel GLP-1R agonists and characterize their signaling bias.

Quantitative Data Summary



The pharmacological activity of **TT-OAD2** free base has been characterized across multiple signaling pathways downstream of GLP-1R activation. The following tables summarize the quantitative data, highlighting its biased agonist profile. Data is derived from studies in HEK293A cells stably expressing the human GLP-1 receptor.[3]

Table 1: Agonist Activity of TT-OAD2 Free Base at the GLP-1 Receptor

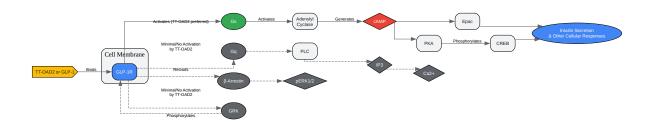
Assay	Parameter	TT-OAD2 Free Base	GLP-1 (7-36)NH2
cAMP Accumulation	pEC50	~ 6.5	~ 9.0
Emax (% of GLP-1)	~ 100%	100%	
Intracellular Calcium Mobilization	pEC50	Inactive	~ 6.5
Emax (% of GLP-1)	No significant response	100%	
β-Arrestin-1 Recruitment	pEC50	Inactive	~ 6.0
Emax (% of GLP-1)	No significant response	100%	
ERK1/2 Phosphorylation	pEC50	Inactive	~ 7.5
Emax (% of GLP-1)	No significant response	100%	

Data are estimated from dose-response curves presented in Zhao P, et al. Nature. 2020 Jan;577(7790):432-436, as depicted in a figure on ResearchGate.[3]

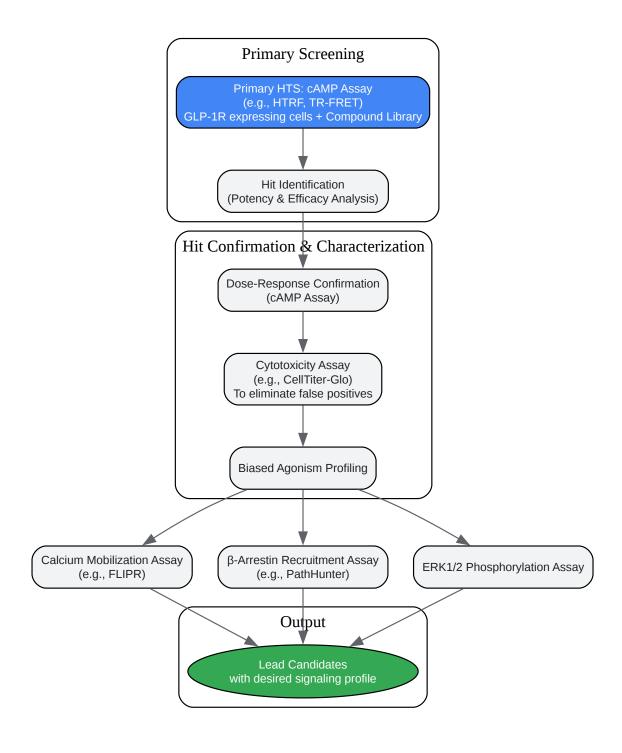
Signaling Pathways and Experimental Workflow

The following diagrams illustrate the GLP-1 receptor signaling cascade and a typical high-throughput screening workflow for identifying and characterizing GLP-1R agonists.









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